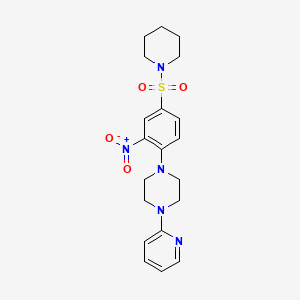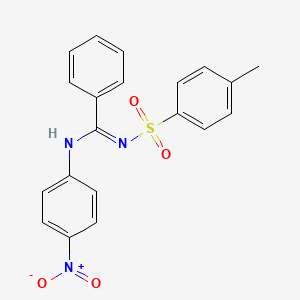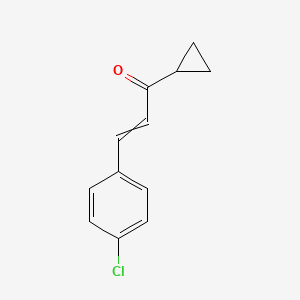
2-Cyclohexyl-3-phenylpropanoic acid
Overview
Description
2-Cyclohexyl-3-phenylpropanoic acid is a compound with a molecular weight of 232.32 . It is a derivative of phenylpropanoic acid, which is a white, crystalline solid with a sweet, floral scent at room temperature .
Molecular Structure Analysis
The molecular formula of 2-Cyclohexyl-3-phenylpropanoic acid is C15H20O2 . The InChI code is 1S/C15H20O2/c16-15(17)14(13-9-5-2-6-10-13)11-12-7-3-1-4-8-12/h1,3-4,7-8,13-14H,2,5-6,9-11H2,(H,16,17) .Scientific Research Applications
Asymmetric Synthesis of Amino Acid Derivatives
Research conducted by Yang et al. (2015) demonstrated the synthesis of novel α-amino acid derivatives, specifically (2R/3S) and (2S/3R)-2-(tert-butoxycarbonylamino)-3-cyclohexyl-3-phenylpropanoic acids, with high stereoselectivity. This synthesis utilized Evans’ auxiliary to control stereoselectivity, indicating the potential of 2-Cyclohexyl-3-phenylpropanoic acid in producing conformationally-constrained amino acids (Yang et al., 2015).
Enantioselective Synthesis for Organic Processes
Alonso et al. (2005) described an enantioselective synthesis of (2R,3R)-2-(tert-butoxycarbonyl)amino-3-cyclohexyl-3-hydroxypropanoic acid starting from enantiomerically enriched ethyl 3-cyclohexyl-2,3-dihydroxypropanoate. This highlights the role of derivatives of 2-Cyclohexyl-3-phenylpropanoic acid in scalable, practical organic synthesis (Alonso et al., 2005).
Application in Molecular Machines
Biagini et al. (2020) investigated the aminolysis of 2-cyano-2-phenylpropanoic anhydride, producing 2-cyano-2-phenylpropanoic acid, an effective fuel for acid-base driven molecular machines. This study emphasizes the use of 2-Cyclohexyl-3-phenylpropanoic acid in controlling the release of chemical fuel for molecular machines (Biagini et al., 2020).
Collector in Scheelite Flotation
Zhao et al. (2013) studied cyclohexyl hydroxamic acid (CHA) as a collector in scheelite flotation. This research underscores the potential of 2-Cyclohexyl-3-phenylpropanoic acid derivatives in mineral processing and flotation applications (Zhao et al., 2013).
Biosynthesis of Benzoic and Salicylic Acid
Jarvis et al. (2000) synthesized stable-isotope-labelled 3-hydroxy-3-phenylpropanoic acid to study its role as an intermediate in the biosynthesis of benzoic and salicylic acid. This research adds to ourunderstanding of how 2-Cyclohexyl-3-phenylpropanoic acid and its derivatives play a crucial role in the biosynthesis of important organic compounds (Jarvis et al., 2000).
Cycliacylation in Organic Chemistry
Brouwer et al. (2010) conducted a kinetic study on the cycliacylation in liquid hydrogen fluoride of 3-phenylpropanoic and 4-phenylbutanoic acids, leading to the formation of indanones and tetralones. This research shows the importance of 2-Cyclohexyl-3-phenylpropanoic acid in understanding reaction mechanisms in organic chemistry (Brouwer et al., 2010).
Application in Friedel-Crafts Reaction
Hashimoto and Takatsuka (1977) found that the AlCl3-catalyzed acylation of benzene with 2-phenylbutanedioic anhydride produced a mixture including 3-benzoyl-2-phenylpropanoic acid. This study contributes to our understanding of the role of 2-Cyclohexyl-3-phenylpropanoic acid in Friedel-Crafts reactions, a key area in organic synthesis (Hashimoto & Takatsuka, 1977).
Artificial Biosynthesis in Microorganisms
Kang et al. (2012) developed an Escherichia coli system for the artificial production of phenylpropanoic acids like 4-coumaric acid, caffeic acid, and ferulic acid from simple carbon sources. This research underscores the potential of 2-Cyclohexyl-3-phenylpropanoic acid derivatives in the field of synthetic biology and metabolic engineering (Kang et al., 2012).
properties
IUPAC Name |
2-cyclohexyl-3-phenylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O2/c16-15(17)14(13-9-5-2-6-10-13)11-12-7-3-1-4-8-12/h1,3-4,7-8,13-14H,2,5-6,9-11H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRILKALTDODAHU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(CC2=CC=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5638-33-5 | |
| Record name | NSC31604 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31604 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-cyclohexyl-3-phenylpropanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-[(E)-(4-propan-2-ylphenyl)methylideneamino]benzenesulfonamide](/img/structure/B1657279.png)




![4-acetamido-N-[(E)-(4-hydroxy-3-methoxy-phenyl)methyleneamino]benzamide](/img/structure/B1657287.png)
![7-methyl-2-[2-oxo-2-(1H-pyrrol-2-yl)ethyl]sulfanyl-3-prop-2-enyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B1657293.png)
![2-N-[(E)-[2,4-bis(4-methylpiperidin-1-yl)-5-nitrophenyl]methylideneamino]-4-N-(4-fluorophenyl)-6-piperidin-1-yl-1,3,5-triazine-2,4-diamine](/img/structure/B1657294.png)



![1-[3-(2-Fluorophenyl)-7-methoxy-3,3a,4,5-tetrahydrobenzo[g]indazol-2-yl]ethanone](/img/structure/B1657299.png)